3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a brominated aromatic ring, a hydroxyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to form 5-bromo-2-methylphenol. This intermediate is then subjected to a series of reactions, including protection of the hydroxyl group, formation of the amide bond, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-(5-Bromo-2-methylphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: 3-(5-Substituted-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Scientific Research Applications
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the brominated aromatic ring but lacks the amide and hydroxyl groups.
3-Hydroxy-N-methoxy-N-methylpropanamide: Lacks the brominated aromatic ring but contains the amide and hydroxyl groups.
Uniqueness
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its brominated aromatic ring, hydroxyl group, and amide functional group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C12H16BrNO3 |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-4-5-9(13)6-10(8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
InChI Key |
PUQJOKVMSJQTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(CC(=O)N(C)OC)O |
Origin of Product |
United States |
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